molecular formula C24H20N4O B6082564 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone

1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone

Cat. No. B6082564
M. Wt: 380.4 g/mol
InChI Key: LFPIXOGEWFJVKC-PKAZHMFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone, also known as HPEH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of 4-hydroxyacetophenone and 2,6-diphenyl-4-pyrimidinylhydrazine, and its unique structure has led to a range of interesting properties and potential uses.

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer development. 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has also been shown to have antioxidant and anti-inflammatory effects, and can protect against oxidative stress-induced damage in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone is its potential as a novel therapeutic agent for the treatment of cancer and other diseases. 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been shown to have a range of interesting properties, and its unique structure could make it a valuable tool for drug discovery and development. However, there are also several limitations associated with the use of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the study of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone and its derivatives. One area of interest is the development of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the structure-activity relationships of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone and its derivatives, in order to identify more potent and selective compounds. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone typically involves the reaction of 4-hydroxyacetophenone with 2,6-diphenyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. Several different methods have been reported for the synthesis of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone, including refluxing the reactants in ethanol or methanol, or using microwave-assisted synthesis techniques.

Scientific Research Applications

1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a range of interesting properties, including antioxidant, anti-inflammatory, and anti-cancer effects.

properties

IUPAC Name

4-[(Z)-N-[(2,6-diphenylpyrimidin-4-yl)amino]-C-methylcarbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-17(18-12-14-21(29)15-13-18)27-28-23-16-22(19-8-4-2-5-9-19)25-24(26-23)20-10-6-3-7-11-20/h2-16,29H,1H3,(H,25,26,28)/b27-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPIXOGEWFJVKC-PKAZHMFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Z)-N-[(2,6-diphenylpyrimidin-4-yl)amino]-C-methylcarbonimidoyl]phenol

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